- Oral dosage forms including an antiplatelet agent and an acid inhibitor, World Intellectual Property Organization, , ,

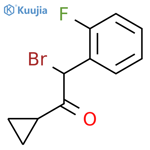

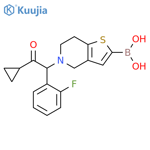

Cas no 951380-42-0 (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one)

![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one structure](https://it.kuujia.com/scimg/cas/951380-42-0x500.png)

951380-42-0 structure

Nome del prodotto:5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

Numero CAS:951380-42-0

MF:C18H18FNO2S

MW:331.404427051544

MDL:MFCD13185970

CID:69654

PubChem ID:25160755

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

- Prasugrel Thiolactone Tautomer Discontinued See: P701165

- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one

- Prasugrel Thiolacton

- Prasugrel Thiolactone Tautomer Discontinued See: P701165

- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (ACI)

- SCHEMBL13249021

- 5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- ZIRLXIMCYJFTSB-UHFFFAOYSA-N

- DTXSID00648921

- 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

- F11829

- 5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo -4,5,6,7-tetrahydrothieno [3,2-c]pyridine

- SY273273

- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2h,3h,4h,5h,6h,7h-thieno[3,2-c]pyridin-2-one

- SCHEMBL245686

- MFCD13185970

- 951380-42-0

-

- MDL: MFCD13185970

- Inchi: 1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,11,17H,5-10H2

- Chiave InChI: ZIRLXIMCYJFTSB-UHFFFAOYSA-N

- Sorrisi: O=C1CC2CN(C(C3C(F)=CC=CC=3)C(C3CC3)=O)CCC=2S1

Proprietà calcolate

- Massa esatta: 331.10422815g/mol

- Massa monoisotopica: 331.10422815g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 23

- Conta legami ruotabili: 4

- Complessità: 557

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.2

- Superficie polare topologica: 62.7Ų

Proprietà sperimentali

- Densità: 1.36

- Punto di ebollizione: 462.5 °C at 760 mmHg

- Punto di infiammabilità: 233.5 °C

- Indice di rifrazione: 1.64

- PSA: 62.68000

- LogP: 3.40710

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD11005221-1g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95+% | 1g |

$1131 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533150-5g |

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 98% | 5g |

¥499.00 | 2024-04-24 | |

| Ambeed | A296816-5g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 5g |

$47.0 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1195943-1g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1320 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1195943-1g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1320 | 2024-07-19 | |

| Chemenu | CM176326-1g |

5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1066 | 2021-08-05 | |

| Chemenu | CM176326-1g |

5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1066 | 2023-02-16 | |

| eNovation Chemicals LLC | Y1195943-1g |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |

951380-42-0 | 95% | 1g |

$1320 | 2025-02-20 |

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide , Toluene ; 25 °C → 45 °C

Riferimento

- A process for the preparation of prasugrel, India, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- A method for the manufacture of highly pure prasugrel, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; < 30 °C; 30 min, < 30 °C

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine ; 1.5 - 2 h, rt; rt → -15 °C

1.3 Solvents: Water ; 1.5 - 2 h, -15 - -6 °C

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine ; 1.5 - 2 h, rt; rt → -15 °C

1.3 Solvents: Water ; 1.5 - 2 h, -15 - -6 °C

Riferimento

- Method of producing highly pure prasugrel and pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium bromide Solvents: Dichloromethane ; 20 h, rt → reflux

Riferimento

- Process for the manufacturing of 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (prasugrel), World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Ethanol ; pH 5, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 4 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 4 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

Riferimento

- An improvement to the preparation of prasugrel hydrochloride, Journal of Chemical Research, 2013, 37(6), 369-371

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 8 h, 76 - 78 °C; 78 °C → 30 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, 25 - 30 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, 25 - 30 °C

Riferimento

- Improved process for preparing prasugrel, India, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 20 - 25 °C; 25 °C → 5 °C

1.2 Solvents: Acetonitrile ; 30 - 45 min, 0 - 5 °C; 5 h, 0 - 5 °C

1.2 Solvents: Acetonitrile ; 30 - 45 min, 0 - 5 °C; 5 h, 0 - 5 °C

Riferimento

- An improved process for the preparation of prasugrel hydrochloride, India, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 h, 25 - 30 °C

Riferimento

- A process for the preparation of cyclopropyl(fluorophenyl)ethanone, India, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 40 °C

1.2 3 h, 40 °C

1.2 3 h, 40 °C

Riferimento

- Process for preparation of 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethanol derivatives as intermediate compounds for preparing prasugrel, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 15 °C; 10 - 15 °C; 2 h, 10 - 15 °C; 2 - 3 h, 10 - 15 °C

Riferimento

- Process for the preparation of 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 3 h, rt

Riferimento

- New method for preparing prasugrel, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: Methyl isobutyl ketone ; 10 h, 40 °C

Riferimento

- Process for the preparation of high-purity prasugrel, Hungary, , ,

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Raw materials

- 5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride

- 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one

- 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one

- Boronic acid, B-[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]-

- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-hydroxyethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

- 4-methylbenzene-1-sulfonic acid

- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3h)-one

- Ethanone, 1-cyclopropyl-2-(2-fluorophenyl)-2-[(methylsulfonyl)oxy]-

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Preparation Products

5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Letteratura correlata

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

951380-42-0 (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one) Prodotti correlati

- 117921-54-7(Piperidine-2-carbonitrile hydrochloride)

- 2411312-22-4(Butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate)

- 1240573-55-0(1H-Pyrazol-3-amine, 1-[(3-bromophenyl)methyl]-5-methyl-)

- 896297-77-1(3-methanesulfonyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1805375-19-2(2-Cyano-3-(difluoromethyl)-5-iodopyridine-6-sulfonamide)

- 1343862-60-1(4-({(9H-fluoren-9-yl)methoxycarbonyl}(2-hydroxyethyl)amino)benzoic acid)

- 20228-13-1(4-(3-amino-1-hydroxypropyl)benzene-1,2-diol)

- 94318-76-0(2-chloro-N-cyclohexylpropanamide)

- 921469-38-7(3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 1805109-68-5(Methyl 2-amino-6-cyano-3-(difluoromethyl)pyridine-4-acetate)

Fornitori consigliati

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

钜澜化工科技(青岛)有限公司

Membro d'oro

CN Fornitore

Grosso